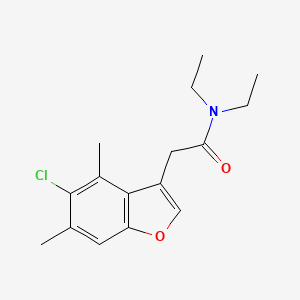![molecular formula C23H34N2 B4982079 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. 2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine.
Mechanism of Action
The exact mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which results in the modulation of neurotransmitter release and subsequent changes in neuronal activity. The compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels.
Biochemical and physiological effects:
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models, which suggests its potential as an antidepressant and anxiolytic agent. The compound has also been shown to improve cognitive function and memory consolidation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine in lab experiments include its high potency and selectivity towards the 5-HT1A receptor, which allows for precise modulation of neuronal activity. However, the compound's complex synthesis method and limited availability may pose limitations for its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine. One direction is to investigate its potential as a treatment for mood disorders, such as depression and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine involves the reaction of 4-phenylcyclohexylamine with 1,5-cyclooctadiene in the presence of palladium catalysts. The reaction proceeds through a series of steps, including hydrogenation and cyclization, to produce the desired compound. The yield of the synthesis process is reported to be high, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant affinity towards the serotonin receptor subtype 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. The compound has also been shown to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of reward and motivation.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-4-19(5-3-1)20-8-10-22(11-9-20)24-12-14-25(15-13-24)23-17-18-6-7-21(23)16-18/h1-5,18,20-23H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFGDHOYBPTOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4CC5CCC4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)


![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)

![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
![N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)